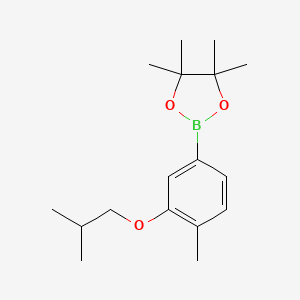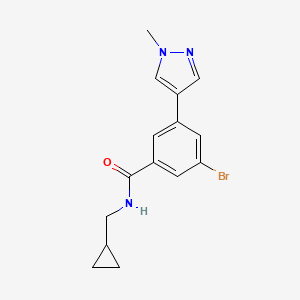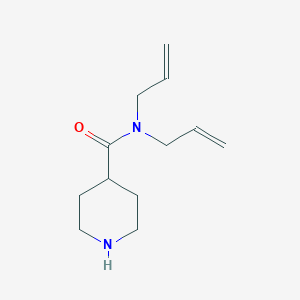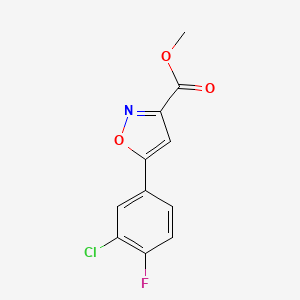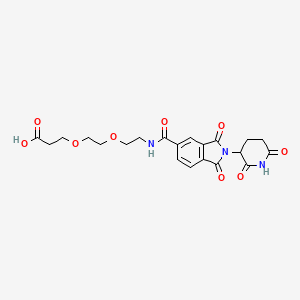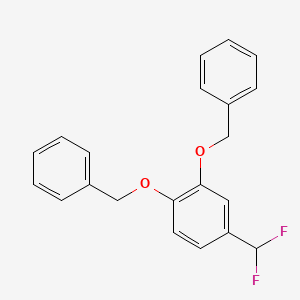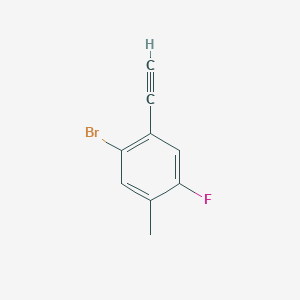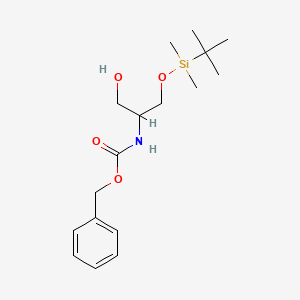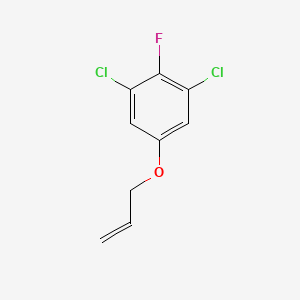
5-Allyloxy-1,3-dichloro-2-fluoro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyloxy-1,3-dichloro-2-fluoro-benzene is an organic compound characterized by the presence of allyloxy, dichloro, and fluoro substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene typically involves multiple steps. One common method includes the allylation of 1,3-dichloro-2-fluorobenzene using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial production, the process may involve continuous flow techniques to enhance efficiency and yield. The use of tubular reactors for diazotization reactions can minimize side reactions and improve the stability of intermediates . This method is advantageous for large-scale production due to its safety, energy efficiency, and reduced reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-Allyloxy-1,3-dichloro-2-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the allyloxy group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules.
Aplicaciones Científicas De Investigación
5-Allyloxy-1,3-dichloro-2-fluoro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Lacks the allyloxy group, making it less reactive in certain substitution reactions.
5-Bromo-1,3-dichloro-2-fluorobenzene: Similar structure but with a bromine substituent instead of allyloxy, leading to different reactivity and applications.
Uniqueness
5-Allyloxy-1,3-dichloro-2-fluoro-benzene is unique due to the presence of the allyloxy group, which enhances its reactivity and potential for forming complex organic molecules. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Propiedades
Fórmula molecular |
C9H7Cl2FO |
|---|---|
Peso molecular |
221.05 g/mol |
Nombre IUPAC |
1,3-dichloro-2-fluoro-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H7Cl2FO/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 |
Clave InChI |
IQBFNWRDVAHNRV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC(=C(C(=C1)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


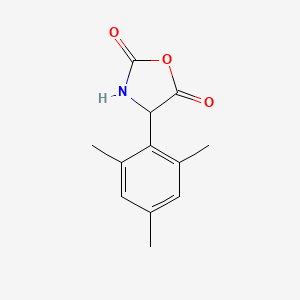

![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
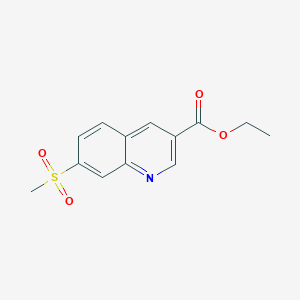
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
